molecular formula C7H5FN2O4 B027324 5-Fluoro-2-methyl-1,3-dinitrobenzene CAS No. 102735-88-6

5-Fluoro-2-methyl-1,3-dinitrobenzene

Cat. No. B027324
CAS RN: 102735-88-6
M. Wt: 200.12 g/mol
InChI Key: GLIDVOGSKCTART-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1,3-dinitrobenzene is a chemical compound with the linear formula C7H5FN2O4 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of related fluorodinitrobenzene compounds involves reactions with a variety of NH-heteroaromatic compounds to yield N-2,4-dinitrophenyl derivatives or charge-transfer complexes. This indicates a general approach that may apply to the synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene.


Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-1,3-dinitrobenzene can be represented by the InChI code: 1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 . For compounds similar to 5-Fluoro-2-methyl-1,3-dinitrobenzene, crystallography and spectroscopy (NMR, IR) play crucial roles in confirming their structure.


Chemical Reactions Analysis

Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen was achieved . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .


Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-1,3-dinitrobenzene is a pale-yellow to yellow-brown solid . The molecular weight of the compound is 200.13 .

Scientific Research Applications

Synthesis of Indole Derivatives

5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

The indole scaffold, which can be synthesized using 5-Fluoro-2-methyl-1,3-dinitrobenzene, has been found in many important synthetic drug molecules . These indole derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Antiviral Activity

Indole derivatives, which can be synthesized using 5-Fluoro-2-methyl-1,3-dinitrobenzene, have shown antiviral activity . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new anticancer drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new antioxidant drugs .

Safety and Hazards

The safety data sheet for 5-Fluoro-2-methyl-1,3-dinitrobenzene indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

5-fluoro-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIDVOGSKCTART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594111
Record name 5-Fluoro-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methyl-1,3-dinitrobenzene

CAS RN

102735-88-6
Record name 5-Fluoro-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming sulfuric acid (180 mL) is added dropwise to 4-fluoro-2-nitrotoluene (50.21 g) under an argon atmosphere. The internal temperature of the mixture is maintained at 0°-5° C. using an ice/sodium chloride bath. A preformed (ice bath) mixture of fuming nitric acid (30 mL) and fuming sulfuric acid (90 mL) is added dropwise to the previous solution over three hours. The reaction is then allowed to warm to room temperature. After stirring at room temperature for two hours, the mixture is poured slowly into ice and the products are extracted with methylene chloride (4×500 mL). The combined extracts are dried over magnesium sulfate, filtered and rotary evaporated. The crude mixture is filtered through a short pad of silica gel, using 10% ethyl acetate/hexane as solvent, then recrystallized from ethyl acetate/exane to afford 2,6-dinitro-4-fluorotoluene as a pale yellow solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50.21 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fuming sulphuric acid (105 mL) was added dropwise to 4-fluoro-1-methyl-2-nitrobenzene (30 g, 0.194 mol) at −5° C.˜0° C. and a mixture of fuming sulphuric acid (54 mL) and fuming nitric acid (18 mL) was added dropwise to it at −5° C.˜0° C. over the period of 3 h. After complete addition, the reaction mixture was stirred for 3 hours at ambient temperature. TLC showed complete conversion of starting material to the product. The reaction mixture was poured into ice and extracted with dichloromethane. The combined organic layers was washed with water (600 mL), sat. sodium bicarbonate (600 mL) and brine (600 mL). It was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the crude product, which was purified by silica gel column chromatography (PE:EA=20:1) to afford the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Two

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